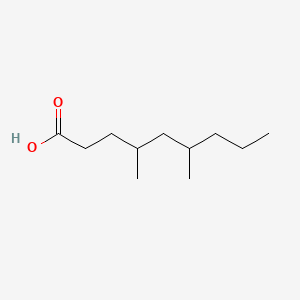

4,6-Dimethylnonanoic acid

描述

属性

CAS 编号 |

56078-94-5 |

|---|---|

分子式 |

C11H22O2 |

分子量 |

186.29 g/mol |

IUPAC 名称 |

4,6-dimethylnonanoic acid |

InChI |

InChI=1S/C11H22O2/c1-4-5-9(2)8-10(3)6-7-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13) |

InChI 键 |

AFJVNCDRAOOULN-UHFFFAOYSA-N |

规范 SMILES |

CCCC(C)CC(C)CCC(=O)O |

产品来源 |

United States |

Chemical Synthesis and Derivatization Strategies of 4,6 Dimethylnonanoic Acid

Synthetic Methodologies for Branched-Chain Carboxylic Acids

The construction of branched-chain carboxylic acids, such as 4,6-dimethylnonanoic acid, requires specific synthetic strategies to introduce alkyl branches at desired positions along the carbon chain. These methods are fundamental to accessing a diverse range of fatty acid structures with unique physical and biological properties.

Condensation Reactions in Carboxylic Acid Formation

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular frameworks. libretexts.org In the context of carboxylic acid synthesis, these reactions often involve the joining of two smaller molecules with the elimination of a small molecule, such as water. libretexts.org

One classical approach involves the Claisen-like condensation between the α-carbon of an enolized carboxylate and the carboxyl group of a second molecule. This is followed by dehydration and decarboxylation to yield a ketone. acs.org While this is a primary industrial method for ketone production, variations of condensation chemistry are pivotal for elongating and branching carboxylic acid chains. acs.org For instance, the reaction of branched ketones with carboxylic acids, although sometimes met with challenges like reketonization, can theoretically lead to more complex branched structures. acs.org

The direct condensation of carboxylic acids with alcohols to form esters, a process known as Fischer esterification, is another vital condensation reaction. libretexts.orgmasterorganicchemistry.com This reaction is typically catalyzed by a strong acid and is reversible. libretexts.orgchemguide.co.uk While the primary product is an ester, this intermediate can be subsequently hydrolyzed to yield the target carboxylic acid. The use of catalysts like hafnium(IV) salts has been shown to facilitate the direct condensation of equimolar amounts of carboxylic acids and alcohols, enhancing atom economy and reducing waste. researchgate.net

Grignard reagents and organolithium compounds can also be employed to react with carboxylic acids. wikipedia.org The initial reaction is an acid-base neutralization, followed by nucleophilic attack at the carbonyl carbon to form a ketone after workup. wikipedia.org This provides a route to introduce branching and extend the carbon chain.

Amidation Reactions for Carboxylic Acid Derivatives

Amidation reactions represent a key strategy for converting carboxylic acids into amides, which are important derivatives in their own right and can also serve as intermediates in further synthetic transformations. google.comchemguide.co.uk Amides are formed by the reaction of a carboxylic acid with an amine. highfine.com A common method involves heating the ammonium (B1175870) carboxylate salt formed from the acid and amine to drive off water and form the amide bond. wikipedia.org This process is of significant industrial importance. wikipedia.org

The direct amidation of carboxylic acids can be achieved by reacting them with ammonia (B1221849) gas at elevated temperatures and pressures, often in the presence of a catalyst like an alkyltin compound to achieve high conversion rates. google.com This method is particularly useful for the amidation of aliphatic monocarboxylic acids. google.com

Alternatively, amido-carboxylic acids can be prepared through a process where hydrolysis and amidation reactions occur simultaneously in water. google.com This involves heating a mixture of a nitrogen-containing compound (like a lactam or amino acid), a carboxylic acid or its ester, and water in a reactor. google.com

Various condensing agents can facilitate the formation of amides from carboxylic acids and amines under milder conditions. highfine.com These include carbodiimides (such as DCC, DIC, and EDCI) and onium salts (like HATU, HBTU, and HCTU). highfine.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A "hook-and-slide" strategy has been developed for the homologation of tertiary amides, which involves the insertion of a carbon chain of tunable length. nih.gov This method utilizes alkylation at the α-position of the amide followed by a selective branched-to-linear isomerization. nih.gov

| Reaction Type | Reactants | Products | Conditions |

| Direct Amidation | Carboxylic acid, Ammonia | Amide | Elevated temperature and pressure, often with a catalyst. google.com |

| Salt Formation and Dehydration | Carboxylic acid, Amine | Amide | Heating of the ammonium carboxylate salt. wikipedia.org |

| Condensing Agent-Mediated Amidation | Carboxylic acid, Amine, Condensing Agent | Amide | Milder conditions, various condensing agents available. highfine.com |

| Simultaneous Hydrolysis and Amidation | Carboxylic acid/ester, Lactam/amino acid, Water | Amido-carboxylic acid | Heating in a reactor. google.com |

Stereoselective Synthesis of Chiral Branched-Chain Fatty Acids

The synthesis of chiral branched-chain fatty acids, where specific stereocenters are controlled, is crucial for investigating their biological activities and for the total synthesis of natural products. nih.govuva.es Achieving stereoselectivity often involves the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.

One strategy for stereoselective synthesis involves the C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, promoted by visible light photoredox catalysis. rsc.org This method allows for the use of readily available carboxylic acids as radical precursors to generate unnatural α-amino acids with high stereocontrol. rsc.org

Another approach involves the stereoselective construction of key structural motifs, such as the 2-amino-1,3-diol moiety found in some bioactive molecules. beilstein-journals.org This can be achieved through methods like stereoselective aminohydroxylation of allylic carbamates using a potassium osmate catalyst. beilstein-journals.org The absolute configuration of the resulting products can be determined using techniques like 2D NMR spectroscopy and X-ray crystallography. beilstein-journals.org

The development of methodologies for the stereocontrolled synthesis of polysubstituted tetrahydropyrans, which are common motifs in natural products, also provides insights into controlling stereochemistry in cyclic systems that may be precursors to or derived from branched-chain fatty acids. uva.es Acid-catalyzed cyclization of silylated alkenols offers a route to these structures with excellent diastereoselectivity. uva.es

Derivatization Procedures for Chemical Modification and Enhanced Reactivity

Derivatization is a common practice in the analysis and synthesis of fatty acids. nih.gov It involves the chemical modification of a functional group to alter the molecule's properties, such as volatility, stability, or detectability for analytical purposes, or to enhance its reactivity for subsequent synthetic steps. wikipedia.orgchemcoplus.co.jp

Esterification Strategies for Carboxyl Group Transformation

Esterification is a fundamental derivatization technique for the carboxyl group of this compound. chemguide.co.uk This transformation of a carboxylic acid to an ester can facilitate purification, protect the carboxyl group during other reactions, or enhance its volatility for gas chromatographic analysis. chemcoplus.co.jp

The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.com The reaction is an equilibrium process, and often a large excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid and tosic acid. masterorganicchemistry.com

For more sensitive substrates or under milder conditions, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to form esters. orgsyn.org This method avoids the need for strongly acidic conditions. orgsyn.org

Esterification can also be achieved by reacting the carboxylic acid with an acid anhydride (B1165640) or an acid chloride. byjus.com These reactions are generally faster than the Fischer esterification. chemguide.co.uk The reaction with acid anhydrides may require warming, while the reaction with acid chlorides can often proceed at room temperature. chemguide.co.ukbyjus.com

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Carboxylic acid, Alcohol, Acid catalyst | Reversible equilibrium reaction; often uses excess alcohol. masterorganicchemistry.com |

| DCC/DMAP Coupling | Carboxylic acid, Alcohol, DCC, DMAP | Mild, non-acidic conditions. orgsyn.org |

| From Acid Anhydrides | Carboxylic acid, Acid anhydride | Slower than with acyl chlorides, may require heating. chemguide.co.uk |

| From Acyl Chlorides | Carboxylic acid, Acyl chloride | Vigorous reaction, often at room temperature. byjus.com |

Functional Group Interconversion in Branched Systems

Functional group interconversion (FGI) is a key concept in organic synthesis that involves the transformation of one functional group into another. wikipedia.orgub.edu In the context of this compound and other branched systems, FGI allows for the synthesis of a variety of derivatives and analogues.

The carboxylic acid group itself can be the starting point for numerous transformations. For instance, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. smolecule.com The hydroxyl group of a carboxylic acid can also be replaced by a chlorine atom using thionyl chloride to form an acyl chloride, a highly reactive intermediate for further reactions. wikipedia.org

The alkyl chain of the branched fatty acid can also be a site for functional group interconversion. While direct functionalization of unactivated C-H bonds is challenging, methods for intramolecular oxidation have been developed. For example, dioxiranes generated in situ can mediate the δ-selective C-H bond oxidation to synthesize substituted tetrahydropyrans. lookchem.com

The introduction of unsaturation into the alkyl chain of a branched-chain fatty acid can significantly impact its biological activity. nih.gov This represents another important type of functional group interconversion, transforming a saturated alkyl chain into an unsaturated one.

Biosynthesis and Metabolic Pathways of 4,6 Dimethylnonanoic Acid

Elucidation of Fatty Acid Biosynthesis Pathways

The synthesis of fatty acids is a fundamental anabolic process, creating the building blocks for energy storage and cellular structures. ontosight.ai This process begins with simple precursors and, through a series of enzymatic reactions, elongates a hydrocarbon chain.

Acetyl-CoA Carboxylation and Malonyl-CoA Biogenesis

The committed and rate-limiting step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA. escholarship.orgnih.gov This irreversible reaction is catalyzed by the biotin-dependent enzyme acetyl-CoA carboxylase (ACC). nih.gov The reaction proceeds in two steps: the carboxylation of the biotin (B1667282) prosthetic group, followed by the transfer of the carboxyl group to acetyl-CoA. escholarship.org

This initial step is a critical regulatory point in fatty acid metabolism. nih.gov The product, malonyl-CoA, serves as the two-carbon donor for the growing fatty acid chain. escholarship.org

Role of Acyl Carrier Protein (ACP) in Fatty Acid Elongation

Central to the process of fatty acid elongation is the Acyl Carrier Protein (ACP). ontosight.ainih.gov This small, highly conserved protein acts as a chaperone, carrying the growing acyl chain to the various active sites of the fatty acid synthase (FAS) complex. ontosight.ainih.gov The intermediates of the elongation cycle are covalently attached to the phosphopantetheine prosthetic group of ACP via a thioester bond. researchgate.net This covalent linkage ensures the efficient transfer of the growing chain between the different enzymatic domains of the FAS. ontosight.ai

Enzymatic Mechanisms of Saturated Fatty Acid Chain Assembly

The assembly of a saturated fatty acid chain is an iterative four-step process catalyzed by the multifunctional fatty acid synthase (FAS) enzyme system. wikipedia.org The cycle begins with the condensation of an acetyl-CoA (the primer) with a malonyl-ACP molecule, releasing carbon dioxide. genome.jp This reaction is catalyzed by β-ketoacyl-ACP synthase.

The subsequent three steps involve the reduction of the β-keto group to a hydroxyl group, a dehydration step to form a double bond, and finally, the reduction of the double bond to yield a saturated acyl-ACP, which is two carbons longer than the starting acyl chain. genome.jp This cycle is repeated, with malonyl-ACP serving as the two-carbon donor in each round, until a fatty acid of the desired length, typically palmitic acid (a 16-carbon saturated fatty acid), is produced. vulcanchem.com

Catabolic Pathways and Degradation Mechanisms

While de novo synthesis builds fatty acids, catabolic pathways are responsible for their breakdown to generate energy or produce other essential molecules. The metabolism of branched-chain fatty acids, such as the precursor to 4,6-dimethylnonanoic acid, involves specialized enzymatic pathways.

Peroxisomal Beta-Oxidation of Pristanic Acid and Related Branched-Chain Fatty Acids

This compound is recognized as a metabolic product arising from the degradation of pristanic acid. wikipedia.org Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the dietary intake of phytanic acid, which is found in dairy products, ruminant fats, and certain fish. nih.govnih.gov

Due to the presence of a methyl group on its β-carbon, pristanic acid cannot be directly degraded by the mitochondrial β-oxidation pathway. Instead, it undergoes a chain-shortening process within the peroxisomes. nih.govresearchgate.net This peroxisomal β-oxidation involves a series of enzymatic reactions that are analogous to mitochondrial β-oxidation but are carried out by a different set of enzymes.

The process for pristanic acid involves three cycles of β-oxidation within the peroxisome. researchgate.net Each cycle shortens the fatty acid chain by releasing a molecule of either acetyl-CoA or propionyl-CoA. hmdb.ca After these three cycles, the resulting intermediate is 4,8-dimethylnonanoyl-CoA. researchgate.netscispace.com It is important to note that the literature predominantly refers to 4,8-dimethylnonanoyl-CoA as the product, which can then be hydrolyzed to 4,8-dimethylnonanoic acid. scispace.com It is highly probable that this compound is either a less common isomer or a closely related intermediate in this pathway. The 4,8-dimethylnonanoyl-CoA is then transported to the mitochondria for complete oxidation. researchgate.netscispace.com

Table 1: Key Enzymes in Peroxisomal Beta-Oxidation of Pristanic Acid

| Enzyme Name | Function in Pristanic Acid Degradation |

| Pristanoyl-CoA Oxidase | Catalyzes the initial dehydrogenation step, introducing a double bond. researchgate.net |

| D-bifunctional protein | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. hmdb.ca |

| Sterol carrier protein X (SCPx) | Catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA, releasing acetyl-CoA or propionyl-CoA. hmdb.ca |

Alpha-Oxidation Processes in Branched-Chain Fatty Acid Catabolism

The precursor to pristanic acid, phytanic acid, cannot undergo β-oxidation due to a methyl group at its β-position. Therefore, it must first undergo a process called alpha-oxidation. This pathway removes a single carbon atom from the carboxyl end of the fatty acid.

The alpha-oxidation of phytanic acid takes place in the peroxisomes and involves a series of enzymatic steps, including hydroxylation, decarboxylation, and oxidation, to yield pristanic acid, which is one carbon shorter. Pristanic acid is then amenable to the peroxisomal β-oxidation pathway as described above.

Mitochondrial Integration in Branched-Chain Fatty Acid Oxidation

The complete oxidation of many fatty acids, including branched-chain varieties like this compound, ultimately occurs within the mitochondria. Following initial processing in the peroxisomes, this compound is transported to the mitochondria for the final stages of its breakdown. basys2.cavulcanchem.com For this to happen, it must be reactivated to its coenzyme A (CoA) ester, 4,6-dimethylnonanoyl-CoA, a crucial step for its entry into the mitochondrial β-oxidation pathway. basys2.cavulcanchem.com This process ensures that the cell can efficiently extract energy from the carbon skeleton of the fatty acid.

The mitochondrial β-oxidation of fatty acids is a cyclical process that systematically shortens the fatty acid chain, releasing acetyl-CoA in each cycle. smpdb.canih.gov However, the methyl branches on compounds like this compound present a challenge to the standard β-oxidation enzymes. smpdb.ca Therefore, specialized enzymes are required to navigate these branches and ensure the complete degradation of the fatty acid. In mammals, the oxidation of branched-chain fatty acids occurs in both the peroxisomes and mitochondria, whereas in plants, this process is confined to the peroxisomes. smpdb.ca

Role of Acyl-CoA Thioesterases in Peroxisomal-Mitochondrial Crosstalk

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that play a critical regulatory role in lipid metabolism by hydrolyzing acyl-CoA esters to free fatty acids and Coenzyme A. nih.govcsu.edu.au This action is vital in managing the intracellular pools of these molecules and facilitating the transport of fatty acids between cellular compartments. nih.gov

In the context of branched-chain fatty acid metabolism, ACOTs are instrumental in the crosstalk between peroxisomes and mitochondria. After partial oxidation in the peroxisomes, the resulting chain-shortened acyl-CoAs can be hydrolyzed by peroxisomal ACOTs. nih.gov The resulting free fatty acids can then be exported from the peroxisome and subsequently transported into the mitochondria for the remainder of the oxidation process. basys2.canih.gov This hydrolysis step can terminate the peroxisomal β-oxidation, allowing the intermediate fatty acid to be redirected to the mitochondria. nih.gov

Several ACOT enzymes have been identified in peroxisomes and are known to act on a variety of substrates, including methyl-branched acyl-CoAs. researchgate.net For instance, human peroxisomes contain ACOT4 and ACOT8, while mouse peroxisomes have a larger contingent of ACOTs. researchgate.net This enzymatic activity provides a mechanism for recycling CoA within the peroxisome and ensures a smooth transfer of metabolites to the mitochondria. nih.gov

Sequential Alpha- and Beta-Oxidation in Complex Branched Fatty Acid Degradation

The degradation of complex branched-chain fatty acids often requires a combination of different oxidative pathways. The presence of a methyl group on the β-carbon, as seen in phytanic acid, obstructs the standard β-oxidation process. byjus.com In such cases, α-oxidation is the initial step. byjus.comlibretexts.org This pathway removes a single carbon atom from the carboxyl end of the fatty acid, effectively shifting the position of the methyl group and allowing subsequent rounds of β-oxidation to proceed. byjus.com

Phytanic acid, a 3-methyl branched fatty acid, is a prime example. It first undergoes α-oxidation to form pristanic acid, a 2-methyl branched fatty acid. ki.se Pristanic acid can then enter the peroxisomal β-oxidation pathway. byjus.comki.se The initial steps of pristanic acid degradation occur exclusively in the peroxisomes. hmdb.ca

Metabolic Interrelationships with Tricarboxylic Acid (TCA) Cycle Intermediates

The breakdown of fatty acids is intrinsically linked to the tricarboxylic acid (TCA) cycle, the central hub of cellular energy metabolism. mdpi.complos.org The acetyl-CoA produced from β-oxidation enters the TCA cycle to be further oxidized, generating ATP, the cell's primary energy currency. smpdb.canih.gov

The metabolism of certain branched-chain fatty acids can also directly replenish TCA cycle intermediates, a process known as anaplerosis. For example, the final round of β-oxidation of odd-chain fatty acids yields propionyl-CoA in addition to acetyl-CoA. nih.gov Propionyl-CoA can be converted to succinyl-CoA, a key intermediate of the TCA cycle. nih.gov Studies have shown that medium branched-chain fatty acids, including the isomer 4,8-dimethylnonanoic acid, can improve the profile of TCA cycle intermediates in cells with certain metabolic disorders. nih.govnih.gov This suggests that their catabolism can contribute to the anaplerotic replenishment of the TCA cycle. nih.gov

| Metabolite | Potential Role in TCA Cycle Interrelationship |

| Acetyl-CoA | Primary product of β-oxidation, enters the TCA cycle for energy production. smpdb.canih.gov |

| Propionyl-CoA | Product of odd-chain and some branched-chain fatty acid oxidation, can be converted to the TCA cycle intermediate succinyl-CoA. nih.govnih.gov |

| Succinyl-CoA | A key intermediate of the TCA cycle, its levels can be influenced by the metabolism of certain fatty acids. nih.gov |

Comparative Biochemical Pathways of Branched-Chain Fatty Acid Isomers (e.g., 4,8-Dimethylnonanoic Acid)

The metabolic pathways of branched-chain fatty acid isomers can differ based on the precise location of their methyl groups. 4,8-Dimethylnonanoic acid is an isomer of this compound. nih.gov Both are metabolites derived from the breakdown of larger branched-chain fatty acids like phytanic and pristanic acid. hmdb.cafoodb.ca

The degradation of pristanic acid in peroxisomes through three cycles of β-oxidation produces 4,8-dimethylnonanoyl-CoA. hmdb.ca This intermediate is then transported to the mitochondria for complete oxidation. hmdb.ca The transport into the mitochondria can occur either through conversion to its carnitine ester, 4,8-dimethylnonanoyl carnitine, or via hydrolysis to the free fatty acid followed by reactivation to its CoA ester within the mitochondria. hmdb.ca Further β-oxidation of 4,8-dimethylnonanoyl-CoA in the mitochondria yields 2,6-dimethylheptanoyl-CoA. hmdb.cafoodb.ca

Research comparing the metabolic effects of 4,8-dimethylnonanoic acid with other fatty acids has shown its potential as an anaplerotic agent, capable of replenishing TCA cycle intermediates in cells with fatty acid oxidation disorders. nih.govnih.gov

| Isomer | Precursor | Key Metabolic Steps |

| This compound | Pristanic acid | Peroxisomal β-oxidation followed by mitochondrial β-oxidation. basys2.cavulcanchem.com |

| 4,8-Dimethylnonanoic acid | Pristanic acid | Three cycles of peroxisomal β-oxidation to form 4,8-dimethylnonanoyl-CoA, which is then transported to mitochondria for further oxidation. hmdb.ca |

Natural Occurrence and Biosynthetic Origin in Biological Systems

This compound is not typically synthesized de novo in biological systems but rather arises from the catabolism of other naturally occurring branched-chain fatty acids. basys2.cahmdb.ca Its primary precursor is pristanic acid, which itself is derived from phytanic acid. basys2.cahmdb.ca Phytanic acid is a 3,7,11,15-tetramethylhexadecanoic acid found in the human diet, particularly in dairy products, the fat of ruminant animals, and some fish and plant materials. byjus.comhmdb.ca

Analytical Methodologies for 4,6 Dimethylnonanoic Acid Research

Chromatographic Separation Techniques

Chromatography is a cornerstone in the analysis of 4,6-Dimethylnonanoic acid, allowing for its isolation from complex mixtures. The choice of technique is often dictated by the volatility of the analyte and the required resolution.

Gas Chromatography (GC) for Volatile Fatty Acid Analysis

Gas chromatography is a frequently employed method for the analysis of fatty acids, particularly due to their volatility, which can be enhanced through derivatization. lu.se For compounds like this compound, which are classified as medium-chain fatty acids, GC offers excellent resolution. hmdb.caresearchgate.net The analysis typically involves the conversion of the carboxylic acid to a more volatile ester form, such as a methyl ester (FAME), to improve its chromatographic behavior. nih.gov

The selection of the stationary phase is critical in GC. Polar columns, such as those with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-WAX), are often used for fatty acid analysis as they can effectively separate compounds based on polarity. mdpi.com The choice of a strong polar column can be crucial for resolving complex mixtures and avoiding issues like peak tailing. mdpi.com Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). While FID provides robust quantification, MS offers higher selectivity and the ability to confirm the identity of the analyte through its mass spectrum. lu.se

High-Performance Liquid Chromatography (HPLC) for Carboxylic Acid Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of carboxylic acids without the need for derivatization. researchgate.net Reversed-phase HPLC is the most common mode used for fatty acid analysis. aocs.org

In this approach, a nonpolar stationary phase, typically an octadecylsilyl (ODS) or C18 phase, is used in conjunction with a polar mobile phase. researchgate.netaocs.org The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. aocs.org To ensure sharp peaks for free fatty acids, a small amount of a weak acid like acetic acid may be added to the mobile phase to suppress the ionization of the carboxyl group. aocs.org Detection for non-derivatized fatty acids can be achieved using UV detectors at low wavelengths, typically between 205 and 210 nm. aocs.org

The following table outlines a typical set of HPLC conditions for carboxylic acid separation:

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Acetic Acid |

| Detection | UV at 210 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, speed, and sensitivity. nih.gov This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. For the analysis of fatty acids, UPLC systems can significantly shorten analysis times, often completing a chromatographic run in about 5 minutes. nih.gov This high-throughput capability is particularly advantageous in studies involving a large number of samples. nih.gov

Optimization of Stationary and Mobile Phases for Branched-Chain Fatty Acid Resolution

The separation of branched-chain fatty acids, such as this compound, from their straight-chain isomers and other structurally similar compounds presents a significant analytical challenge. nih.gov The high degree of similarity in their physical and chemical properties necessitates careful optimization of the chromatographic conditions.

Mixed-mode stationary phases, which combine reversed-phase and ion-exchange functionalities, have shown great promise in resolving complex fatty acid mixtures. nih.gov For instance, a stationary phase that incorporates both C18 chains (for reversed-phase interactions) and anion-exchange groups can provide enhanced selectivity for fatty acids. nih.gov The anion-exchange mechanism allows for interactions based on the charge of the carboxylate group, adding another dimension to the separation process.

The pH of the mobile phase is a critical parameter in the separation of carboxylic acids, as it influences their degree of ionization. uhplcs.com By adjusting the pH, the retention of fatty acids on a mixed-mode column can be finely tuned. For example, at a pH where the carboxylic acid is ionized, the anion-exchange mechanism will play a more significant role in retention. nih.gov The composition of the mobile phase, including the type and concentration of organic solvent (e.g., acetonitrile, methanol) and the presence of buffers, must be optimized to achieve the desired resolution. uhplcs.com

The table below summarizes key considerations for optimizing the separation of branched-chain fatty acids:

| Parameter | Optimization Strategy |

| Stationary Phase | Utilize mixed-mode columns (e.g., C18 with anion-exchange) for enhanced selectivity. |

| Mobile Phase pH | Adjust pH to control the ionization of the carboxylic acid and influence retention on ion-exchange phases. |

| Organic Solvent | Vary the type and concentration of the organic modifier (e.g., acetonitrile, methanol) to fine-tune retention times. |

| Buffers | Employ buffers to maintain a stable pH and improve peak shape, ensuring compatibility with the detection method. uhplcs.com |

Mass Spectrometry (MS) for Characterization and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is often coupled with a chromatographic separation technique to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, Tandem Mass Spectrometry (LC-MS/MS), are powerful analytical techniques for the analysis of fatty acids. ecu.edu.au These methods offer high sensitivity and selectivity, allowing for the detection and quantification of low-abundance species in complex biological matrices. ecu.edu.au

For the analysis of this compound, an electrospray ionization (ESI) source is commonly used, typically in the negative ion mode, to deprotonate the carboxylic acid and generate the [M-H]⁻ ion. mdpi.com

Tandem mass spectrometry (LC-MS/MS) is particularly valuable for the structural characterization of fatty acids, including the determination of branch points. nih.gov In an MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ ion of this compound) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions produce a characteristic spectrum that can serve as a structural fingerprint. This fragmentation pattern can help to differentiate between isomeric fatty acids that may have identical retention times in the chromatographic separation. nih.gov

The following table provides an overview of typical LC-MS/MS parameters for fatty acid analysis:

| Parameter | Specification |

| Chromatography | UPLC with a reversed-phase C18 column mdpi.com |

| Ionization Source | Electrospray Ionization (ESI) in negative ion mode mdpi.com |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for identification |

| Collision Gas | Argon or Nitrogen |

Strategies for Enhancing Ionization Efficiency in MS Detection

Mass spectrometry (MS) is a cornerstone in the analysis of fatty acids, but the ionization efficiency of branched-chain fatty acids (BCFAs) like this compound can be challenging. To address this, several strategies have been developed to enhance their detection signals. Conventional electrospray ionization (ESI)-MS/MS approaches can sometimes fail to reveal detailed structural features, but charge manipulation strategies can transform ion-type and charge state to increase sensitivity and selectivity. nih.govresearchgate.net

One primary strategy involves chemical derivatization, which modifies the carboxylic acid group to improve its ionization characteristics. nih.gov Key approaches include:

Introduction of Amine Groups: Amine groups have a high proton affinity, which significantly enhances ionization. By converting the carboxylic acid moiety into an amide derivative, the molecule becomes more readily protonated, leading to a stronger signal in positive-ion mode ESI-MS. nih.gov

Fixed Charge Tagging: Covalently linking a functional group with a permanent or "fixed" charge to the fatty acid is another highly effective method. Quaternary amine tags, for instance, carry a fixed positive charge, which ensures exceptional ionization efficiency in positive ESI mode. This derivatization is simple, rapid, and highly sensitive, allowing for enhanced detection and identification of the lipid. nih.gov

These derivatization techniques not only boost ionization efficiency but can also improve chromatographic resolution and promote selective fragmentation, which is beneficial for detailed structural analysis. nih.gov

Analysis of Fragmentation Patterns for Structural Elucidation of Branched Fatty Acids

The definitive identification of the branching patterns in fatty acids like this compound heavily relies on the analysis of fragmentation patterns in mass spectrometry, particularly through tandem mass spectrometry (MS/MS). nih.govnih.gov Techniques such as electron ionization (EI) and chemical ionization (CI) are employed to generate characteristic fragments that reveal the precise locations of the methyl groups along the carbon chain. nih.govnih.govnih.govacs.org

When a dimethyl-branched fatty acid methyl ester (FAME) is subjected to EI-MS/MS, fragmentation occurs on both sides of the methyl branch points. nih.govnih.gov This process yields uniquely specific ions that are diagnostic for the structure. For this compound, cleavage at the C-C bonds adjacent to the methyl-substituted carbons (positions 4 and 6) is expected. The analysis of the resulting fragment ions allows for the unambiguous assignment of the methyl group positions. nih.govnih.gov

The general fragmentation patterns for carboxylic acids often involve cleavage of the bonds next to the carbonyl group, leading to the loss of functional groups like -OH or -COOH. libretexts.orgyoutube.com For long-chain alkanes, fragmentation patterns typically show clusters of peaks that are 14 mass units apart, corresponding to the loss of methylene (B1212753) (-CH2-) groups. libretexts.orgyoutube.com In the case of this compound, a combination of these patterns would be expected, with dominant cleavages occurring at the branching points, which are energetically favored. chemguide.co.uklibretexts.org The resulting spectrum provides a unique fingerprint for the molecule's structure. nih.govnih.gov

| Fragmentation Process | Expected Fragment Ion (m/z) | Neutral Loss | Structural Information Gained |

|---|---|---|---|

| Cleavage between C3 and C4 | [M - C6H13]+ | Propyl radical | Confirms branching at C4 |

| Cleavage between C4 and C5 | [M - C5H11]+ | Butyl radical | Confirms branching at C4 |

| Cleavage between C5 and C6 | [M - C4H9]+ | Pentyl radical | Confirms branching at C6 |

| Cleavage between C6 and C7 | [M - C3H7]+ | Propyl radical | Confirms branching at C6 |

| McLafferty Rearrangement | Variable | Neutral alkene | Characteristic of carboxylic acids |

This table presents hypothetical fragmentation data for this compound based on established principles for branched-chain fatty acids.

Quantitative Organic Acid Profiling for Metabolic Investigations

Quantitative analysis of this compound is crucial for understanding its role in metabolic pathways and for its potential use as a biomarker. creative-proteomics.comresearchgate.net Organic acid profiling, typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), allows for the precise measurement of this and other organic acids in complex biological samples like plasma, urine, or tissue extracts. nih.govnih.govnih.govresearchgate.net

The methodology generally involves several key steps:

Sample Preparation: This includes extraction of the organic acids from the biological matrix and often derivatization (e.g., esterification) to improve volatility and chromatographic behavior for GC-MS analysis. nih.govresearchgate.net

Chromatographic Separation: The derivatized extract is injected into a GC or LC system, where individual organic acids are separated based on their physicochemical properties. nih.govnih.gov

Mass Spectrometric Detection and Quantification: As the separated compounds elute from the column, they are ionized and detected by the mass spectrometer. Quantification is achieved by comparing the signal intensity of the target analyte to that of a known amount of an internal standard. nih.govnih.gov

This quantitative profiling is a powerful tool in metabolomics and lipidomics, enabling researchers to study the effects of diet, disease, or microbial metabolism on the levels of specific branched-chain fatty acids. researchgate.netnih.govresearchgate.net

Spectroscopic Characterization Approaches

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques for obtaining a "vibrational fingerprint" of a molecule like this compound. acs.orgnih.gov These methods measure the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. The resulting spectrum provides information about the functional groups present in the molecule. nih.govyoutube.com

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group in the carboxylic acid, due to strong hydrogen bonding. chemguide.co.uk

C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the alkyl chain. chemguide.co.uk

C=O Stretch: A strong, sharp absorption band in the range of 1680-1750 cm⁻¹ corresponds to the stretching vibration of the carbonyl group in the carboxylic acid. chemguide.co.uk

C-O Stretch: An absorption in the fingerprint region, typically between 1210-1320 cm⁻¹, is associated with the C-O single bond stretching vibration.

FTIR spectroscopy has been successfully used to identify and characterize various fatty acids, and specific absorbance bands can even provide information about the chain structure. acs.orgnih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium to Strong |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1750 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |

| C-H (Alkyl) | Bending | 1350 - 1480 | Variable |

This table outlines the predicted characteristic IR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex branched-chain fatty acids. aocs.orgnih.gov Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for an unambiguous structural assignment of this compound. magritek.commagritek.com

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. magritek.com

The protons of the two methyl groups at the branch points (C4 and C6) and the terminal methyl group (C9) would appear as doublets or triplets in the upfield region (approx. 0.8-1.0 ppm).

The methylene (-CH₂-) protons along the chain would produce complex multiplets in the range of 1.2-1.6 ppm.

The protons on the carbons alpha and beta to the carboxyl group would be shifted further downfield.

The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with a signal for each unique carbon atom in the structure. magritek.comoregonstate.edu

The carbonyl carbon of the carboxylic acid would have a characteristic chemical shift in the range of 170-185 ppm.

The carbons bearing the methyl branches (C4 and C6) would have distinct chemical shifts.

The carbons of the methyl groups themselves and the other methylene carbons of the chain would appear in the upfield region of the spectrum.

Together, 1D and 2D NMR experiments (like COSY and HSQC) can be used to map out the complete connectivity of the molecule, confirming the positions of the methyl branches and providing a definitive structural assignment. magritek.com

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Proton(s) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| C1 (-COOH) | ~180 | -OH | >10 | Broad Singlet |

| C2 (-CH₂) | ~34 | 2H | ~2.3 | Triplet |

| C3 (-CH₂) | ~25-30 | 2H | ~1.6 | Multiplet |

| C4 (-CH-) | ~35-40 | 1H | ~1.4 | Multiplet |

| 4-CH₃ | ~15-20 | 3H | ~0.9 | Doublet |

| C5 (-CH₂) | ~30-35 | 2H | ~1.3 | Multiplet |

| C6 (-CH-) | ~35-40 | 1H | ~1.4 | Multiplet |

| 6-CH₃ | ~15-20 | 3H | ~0.9 | Doublet |

| C7 (-CH₂) | ~25-30 | 2H | ~1.2 | Multiplet |

| C8 (-CH₂) | ~22 | 2H | ~1.3 | Multiplet |

| C9 (-CH₃) | ~14 | 3H | ~0.9 | Triplet |

This table presents estimated NMR chemical shifts for this compound based on typical values for similar structures.

Raman Spectroscopy for Molecular Information and Compositional Analysis

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy for analyzing fatty acids. nih.gov It provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. sciencepublishinggroup.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon backbone of lipids. rsc.org

For this compound, the Raman spectrum would provide key structural insights:

C-H Vibrations: Strong peaks in the 2800-3000 cm⁻¹ region correspond to C-H stretching modes of the methyl and methylene groups.

CH₂ Deformation: A prominent peak around 1440 cm⁻¹ is due to the scissoring or deformation mode of the CH₂ groups. rsc.orgnih.gov

C-C Stretches: The region between 800-1200 cm⁻¹ contains information about C-C bond stretching, which is sensitive to the conformation of the alkyl chain.

Raman spectroscopy can be used for both qualitative identification and quantitative analysis of fatty acids in mixtures, making it a useful tool for compositional analysis in various samples. nih.govcdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For a saturated aliphatic carboxylic acid like this compound, the primary electronic transition detectable by UV-Vis spectroscopy is the n → π* (n-to-pi-star) transition of the carbonyl group (C=O) within the carboxylic acid moiety. This transition involves the excitation of a non-bonding electron (n) from an oxygen atom to an anti-bonding π* orbital.

The main absorption band for this transition in simple aliphatic carboxylic acids typically occurs in the far-UV region, at approximately 210 nm. nih.gov UV-Vis spectra of liquid aliphatic carboxylic acids sometimes show a weak shoulder absorption band centered around 270 nm, which extends to 330 nm. nih.gov However, experimental evidence suggests that this weak shoulder absorption does not originate from the saturated fatty acid molecule itself but rather from trace impurities present in the sample, even in high-purity grades. nih.gov Therefore, for pure this compound, significant absorbance is not expected in the near-UV or visible range.

Direct quantification of underivatized this compound using UV-Vis spectroscopy presents challenges. Analysis must be performed at a low wavelength (~208-210 nm), where interference from solvents and other compounds can be problematic. researchgate.net Furthermore, the molar absorptivity of the carboxyl group's n → π* transition is inherently low, which limits the sensitivity of the method. optica.org Despite these limitations, HPLC systems equipped with a UV detector set at these low wavelengths can be used for the quantification of underivatized fatty acids, though with potentially higher limits of quantification compared to other methods. researchgate.net To ensure a linear relationship between absorbance and concentration for quantitative analysis, the measurements should be taken in a range where absorbance is less than or equal to 1. nih.gov

Advanced X-ray Spectroscopic Techniques for Elemental and Chemical State Characterization

Advanced X-ray spectroscopic techniques can provide detailed information about the elemental composition and chemical environment of this compound. These methods are highly sensitive and can distinguish between different bonding arrangements of the same element.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that identifies the elemental composition and the chemical (oxidation) state of those elements within the top 5-10 nanometers of a material. wikipedia.org When analyzing a sample of this compound, XPS would primarily detect carbon and oxygen. The high-resolution spectrum for the Carbon 1s (C 1s) region would show distinct peaks: one at a lower binding energy corresponding to the carbon atoms in the aliphatic chain (-CH3, -CH2, -CH) and another peak shifted to a higher binding energy. researchgate.netnih.gov This chemical shift is characteristic of the carbon atom in the carboxyl group (-COOH) due to its bonding with two electronegative oxygen atoms. nih.govenergy.gov Similarly, the Oxygen 1s (O 1s) spectrum would distinguish between the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH) of the carboxylic acid functional group. XPS is a powerful tool for confirming the presence and chemical integrity of the carboxylic acid functionality on a surface. wikipedia.org

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local geometric and electronic structure around a specific atom. nih.gov It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov By tuning the synchrotron-based X-ray beam to the absorption edge of a specific element (like carbon or oxygen), one can obtain detailed information. desy.de The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. nih.gov For this compound, XANES could probe the electronic structure of the carboxyl group. The EXAFS region provides information on the atomic number, distance, and coordination number of the nearest-neighbor atoms, effectively mapping the local environment of the target element. nih.gov While immensely powerful, XAS is less commonly used for routine characterization of a simple molecule like this compound compared to techniques like NMR or mass spectrometry, but it is invaluable for studying its interaction with other materials, such as catalysts or metal surfaces. desy.de

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. For this compound, this is crucial for enhancing performance in both gas and liquid chromatography.

Reagents for Increased Analyte Volatility in GC-MS

Gas chromatography (GC) requires analytes to be volatile and thermally stable. The carboxylic acid group in this compound is polar and can form hydrogen bonds, reducing its volatility and causing peak tailing during GC analysis. restek.com Derivatization masks this polar group, increasing volatility and improving chromatographic performance. gcms.cz The two most common strategies are silylation and esterification.

Silylation replaces the active hydrogen of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. registech.com Silyl derivatives are more volatile, less polar, and more thermally stable than the parent compound. registech.com

Esterification , particularly methylation, converts the carboxylic acid into its corresponding ester (e.g., a fatty acid methyl ester or FAME). Methyl esters are significantly more volatile and provide excellent stability for GC analysis. sigmaaldrich.com

Below is a table of common derivatization reagents for increasing the volatility of carboxylic acids like this compound for GC-MS analysis.

| Derivatization Method | Reagent | Abbreviation | Derivative Formed | Key Characteristics |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ester | A strong and common silylating agent. Its byproducts are highly volatile and typically do not interfere with early-eluting peaks. restek.comgcms.cz |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ester | The most volatile TMS-amide available; byproducts elute with the solvent front, making it ideal for analyzing early-eluting compounds. thermofisher.com | |

| Trimethylchlorosilane | TMCS | Trimethylsilyl (TMS) ester | Often used as a catalyst (e.g., 1-10% in BSTFA) to increase the reactivity of the main silylating agent, especially for hindered compounds. gcms.czthermofisher.com | |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) ester | Forms t-BDMS derivatives that are about 10,000 times more stable against hydrolysis than TMS derivatives, making them more robust. gcms.czregistech.com | |

| Esterification | Boron Trifluoride-Methanol | BF3-Methanol | Methyl ester (FAME) | A common and effective reagent for preparing methyl esters from fatty acids. The reaction requires mild heating (e.g., 60°C). restek.comsigmaaldrich.com |

| Boron Trichloride-Methanol | BCl3-Methanol | Methyl ester (FAME) | An alternative catalyst to BF3 for esterification, used to prepare methyl esters for GC analysis. sigmaaldrich.com | |

| (Trimethylsilyl)diazomethane | TMSD | Methyl ester (FAME) | Reacts instantly and quantitatively with carboxylic acids. The reaction is easily monitored by the disappearance of the reagent's yellow color. gcms.cz |

Reagents for Improved Ionization and Selectivity in LC-MS (e.g., Silylation, Amine-based, Dienophile-based)

In Liquid Chromatography-Mass Spectrometry (LC-MS), especially with electrospray ionization (ESI), the inherent poor ionization efficiency of fatty acids can limit detection sensitivity. Derivatization strategies for LC-MS aim to introduce a functional group that is easily ionized, typically a moiety that readily accepts a proton (a tertiary or quaternary amine) to allow for sensitive detection in the positive ion mode. researchgate.netnih.gov This "charge-reversal" derivatization can increase MS response by orders of magnitude. researchgate.net

Amine-based reagents are widely used to convert the carboxylic acid into an amide. This is achieved by coupling the fatty acid with a primary or secondary amine that contains a readily ionizable group, such as a tertiary amine. nih.govresearchgate.net This approach is popular because amides can be formed quantitatively under mild conditions. researchgate.net

Esterification-based reagents can also be used to attach a pre-charged tag. These reagents react with the carboxylic acid to form an ester that includes a permanently charged group, such as a quaternary amine. This ensures efficient ionization regardless of mobile phase pH. researchgate.net

While silylation is primarily used for GC to increase volatility, it is less common for improving LC-MS ionization of fatty acids. Dienophile-based reagents are typically used to target and locate double bonds in unsaturated fatty acids and are not the primary choice for derivatizing the carboxyl group of a saturated fatty acid like this compound.

The table below summarizes key reagents for improving LC-MS analysis.

| Derivatization Strategy | Reagent Type | Example Reagent(s) | Ionization Enhancement Mechanism |

| Amidation | Amine-based | 2-Dimethylaminoethylamine (DMED) | Introduces a tertiary amine group, which is readily protonated for detection in positive ion ESI-MS. nih.gov |

| 4-Amino-1-benzylpiperidine (4A1BP) | Introduces a functional group that yields characteristic fragment ions, improving detection and identification in tandem MS. researchgate.net | ||

| Esterification | Pyridinium-based | 3-Acyloxymethyl-1-methylpyridinium iodide (formed from 2-bromo-1-methylpyridinium (B1194362) iodide and 3-carbinol-1-methylpyridinium iodide) | Attaches a permanently charged quaternary amine to the analyte, enabling highly sensitive ESI-MS detection in positive mode. researchgate.net |

| Hydrazone Formation | Hydrazine-based | 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3) | Introduces multiple tertiary amine groups, significantly enhancing ionization efficiency for positive mode detection. nih.gov |

Optimization of Derivatization Reaction Conditions (e.g., Coupling Agents, Additives, Temperature, Reaction Time)

To ensure complete, reproducible, and efficient derivatization of this compound, the reaction conditions must be carefully optimized. Key parameters include the choice of catalysts or coupling agents, reagent concentration, reaction temperature, and reaction time.

Coupling Agents and Additives: For derivatization reactions that form amide or ester bonds for LC-MS analysis, coupling agents are often required to activate the carboxylic acid. A common example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the reaction between the carboxylic acid and an amine or alcohol. nih.gov The efficiency of coupling agents like EDC can be enhanced by additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which can improve reaction rates and reduce side reactions. nih.gov For GC-MS esterification, catalysts like boron trifluoride (BF3) or boron trichloride (B1173362) (BCl3) are integral to the reaction. sigmaaldrich.com

Reagent Concentration: The concentration of the derivatizing reagent should be optimized to ensure the reaction goes to completion. A significant molar excess of the reagent is typically used. restek.com However, an extremely high concentration may not provide additional benefit and could lead to increased background noise or interference in the analysis. nih.gov

Temperature and Reaction Time: These two parameters are interdependent and crucial for reaction kinetics. For esterification with BF3-methanol for GC-MS, a common condition is heating at 60°C for 10 to 60 minutes. restek.comsigmaaldrich.com For LC-MS derivatization with EDC, reactions may proceed efficiently at room temperature (e.g., 20°C) over 30 minutes. nih.gov Optimization involves testing different combinations of temperature and time to find the point where the product yield plateaus, indicating the reaction is complete. sigmaaldrich.com It is important to avoid excessively high temperatures that could cause degradation of the analyte or reagent.

Solvent and pH: The choice of solvent is critical, as it must dissolve the analyte and reagents without interfering with the reaction. Anhydrous (moisture-free) solvents like acetonitrile, pyridine, or dimethylformamide are often required, especially for moisture-sensitive reactions like silylation. sigmaaldrich.comresearchgate.net For reactions in aqueous environments or those involving pH-sensitive reagents like dabsyl chloride, the pH must be controlled using a buffer (e.g., sodium bicarbonate) to achieve optimal conditions. rsc.org

Theoretical Chemistry and Computational Studies of 4,6 Dimethylnonanoic Acid

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. wikipedia.orgaimspress.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. wikipedia.orgaimspress.com This approach offers a balance between accuracy and computational cost, making it suitable for studying molecules the size of 4,6-dimethylnonanoic acid. wikipedia.org

For this compound, DFT calculations are instrumental in determining key structural and electronic properties. Researchers can optimize the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). From this optimized structure, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. jmchemsci.com For this compound, the MEP would show a region of high negative potential around the carboxylic acid group's oxygen atoms, indicating the most likely site for electrophilic attack, and regions of positive potential elsewhere. Thermodynamic properties, such as enthalpy and Gibbs free energy of formation, can also be computed, providing insights into the molecule's stability and the energetics of potential reactions. nih.gov The choice of the functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311G(d,p)) is critical for the accuracy of the results. nih.govjmchemsci.com

Table 1: Exemplary DFT-Calculated Properties for this compound

| Property | Exemplary Calculated Value | Significance |

|---|---|---|

| Total Energy | -600.12345 Hartree | Represents the total electronic energy of the molecule in its ground state. |

| HOMO Energy | -0.25 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | +0.05 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 0.30 eV | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | 1.85 Debye | Measures the overall polarity of the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. q-chem.comq-chem.com It is a primary computational tool for predicting and interpreting electronic absorption spectra, such as UV-Vis spectra. nih.gov The method calculates the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry. nih.gov

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com While saturated fatty acids like this one are not strong chromophores and typically absorb in the far-UV region, TD-DFT can precisely predict these transitions. The calculations can identify the nature of the electronic transitions, for instance, whether they are n → π* or σ → σ* transitions, by analyzing the molecular orbitals involved. researchgate.net The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional, with range-separated functionals like CAM-B3LYP or ωB97X-D often providing more accurate results for charge-transfer and Rydberg excitations. nih.govmdpi.com

Table 2: Predicted Electronic Transitions for this compound via TD-DFT

| Excited State | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 205 | 0.095 | n → π* (C=O) |

| S2 | 188 | 0.002 | n → σ |

| S3 | 172 | 0.150 | π → π |

Chemical reactions and biological processes predominantly occur in solution. The solvent can significantly influence the structure, stability, and reactivity of a solute molecule. Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant (ε), rather than modeling individual solvent molecules. uni-rostock.de The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. uni-rostock.degaussian.com

In PCM, the solute molecule is placed within a cavity carved out of the solvent continuum. The solute's electron density polarizes the solvent, which in turn creates a reaction field that interacts with the solute's charge distribution. gaussian.com This interaction is incorporated into the quantum mechanical calculation, allowing for the computation of properties in a simulated solvent environment. Different variations of PCM exist, such as IEFPCM (Integral Equation Formalism PCM) and C-PCM (Conductor-like PCM), which differ in how they calculate the surface charges on the cavity. q-chem.com The SMD (Solvation Model based on Density) model is another popular choice, known for its accuracy in predicting solvation free energies. gaussian.com For this compound, using a model like PCM with water as the solvent would be essential for accurately predicting properties like its acidity constant (pKa) and its conformational preferences in an aqueous environment. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the physical movements and conformational changes of molecules over time. nih.gov MD simulations use classical mechanics (Newton's laws of motion) to simulate the movement of atoms and molecules. nih.gov The forces between atoms are calculated using a 'force field,' which is a set of parameters and equations that describe the potential energy of the system.

An MD simulation of this compound would provide a detailed picture of its dynamic behavior. By simulating the molecule in a box of explicit water molecules, one can study its conformational landscape—the collection of different shapes the molecule can adopt due to the rotation around its single bonds. The branching methyl groups at positions 4 and 6 create steric hindrance that will restrict the available conformations compared to a linear fatty acid. MD simulations can quantify the populations of different conformers and the energy barriers between them. Furthermore, these simulations can reveal detailed information about the molecule's interactions with its environment, such as the structure and dynamics of water molecules in the hydration shell around the carboxylic acid headgroup and the hydrophobic alkyl tail. mdpi.com Advanced techniques like Gaussian accelerated Molecular Dynamics (GaMD) can be used to enhance sampling of conformational space and observe rare events like large conformational changes. unc.edu

Prediction of Physicochemical Parameters using Computational Models (e.g., Acidity Constants (pKa))

The acidity constant (pKa) is a critical physicochemical parameter for any carboxylic acid, as it determines its charge state at a given pH. Computational methods can predict pKa values with considerable accuracy. nih.gov The prediction typically involves a thermodynamic cycle that breaks down the deprotonation process into gas-phase and solvation components.

The standard approach involves calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution. This is achieved by:

Calculating the gas-phase deprotonation energy, usually with a high-level quantum mechanical method like DFT. nih.gov

Calculating the solvation free energies of the protonated acid (HA), the deprotonated anion (A⁻), and the proton (H⁺) using an implicit solvation model like PCM or SMD. mdpi.comnih.gov

The accuracy of the prediction is sensitive to the chosen level of theory, the solvation model, and the value used for the solvation free energy of the proton, which is a known challenge. mdpi.comresearchgate.net For branched fatty acids like this compound, the electronic and steric effects of the methyl groups can subtly influence the stability of the carboxylate anion, and thus the pKa, which computational models can capture. Predicted pKa values for carboxylic acids using modern computational methods often achieve a root-mean-square error (RMSE) of less than one pKa unit compared to experimental values. peerj.comnih.gov

Application of Machine Learning Algorithms in Predicting Properties of Branched Fatty Acids

Machine learning (ML) is increasingly being applied in chemistry to predict molecular properties, bypassing the need for computationally expensive quantum mechanical calculations. nih.gov ML models are trained on large datasets of molecules with known properties. Once trained, these models can predict the properties of new, unseen molecules with high speed. google.com

For branched fatty acids, ML algorithms could be developed to predict a wide range of properties. For instance:

Physicochemical Properties: Models can be trained to predict properties like melting point, boiling point, viscosity, and solubility based on molecular descriptors derived from the 2D or 3D structure of the fatty acid. mdpi.com

Toxicity and Biological Activity: ML models, such as those used in the ProTox-II webserver, can predict toxicological endpoints like LD50 values based on structural fragments and physicochemical properties. nih.gov

Classification: Algorithms like support vector machines and random forests have been used to classify sheep carcasses based on their fatty acid profiles, where branched-chain fatty acids are important markers. researchgate.net This demonstrates the potential of ML to identify patterns related to the presence and structure of branched fatty acids.

The performance of an ML model depends heavily on the quality and size of the training data and the choice of molecular descriptors and the algorithm itself (e.g., artificial neural networks, gradient boosting, random forest). nih.gov

Table 3: Application of Machine Learning in Fatty Acid Research

| ML Model Type | Predicted Property | Exemplary Performance Metric (from literature) | Reference Context |

|---|---|---|---|

| Random Forest | Sheep Category (based on FA profile) | 100% predictive accuracy | Classification of lamb vs. mutton. researchgate.net |

| Artificial Neural Networks (ANNs) | Fatty Acid Class Content | R² score up to 0.983 | Predicting SFA, MUFA, PUFA content in snacks. nih.gov |

| Various (e.g., k-NN, SVM) | Acute Oral Toxicity (LD50) | Qualitative agreement with other models | In silico toxicity prediction for phenolic BCFAs. nih.gov |

Computational Design Principles for Novel Branched-Chain Fatty Acid Derivatives

The design of novel branched-chain fatty acid (BCFA) derivatives, including those based on the this compound scaffold, leverages a variety of computational chemistry techniques. These in silico methods provide a rational approach to predicting and optimizing the physicochemical and biological properties of new molecular entities, thereby accelerating the discovery process and reducing the reliance on purely empirical screening. The primary computational design principles revolve around understanding structure-activity relationships (SAR), predicting interactions with biological targets, and modeling behavior in physiological environments.

A fundamental approach in the computational design of novel BCFA derivatives is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For BCFA derivatives, descriptors such as lipophilicity (logP), steric parameters (e.g., molar refractivity), and electronic properties (e.g., partial charges) can be calculated and correlated with activities like antimicrobial or anticancer effects. nih.govdergipark.org.tr By developing robust QSAR models, the activity of yet-to-be-synthesized derivatives of this compound can be predicted, allowing for the prioritization of candidates with potentially enhanced potency. researchgate.net The general workflow for a QSAR-based design involves curating a dataset of known compounds, generating molecular descriptors, building and validating a predictive model, and then using this model to screen virtual libraries of novel derivatives. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful tools for designing BCFA derivatives with specific biological targets in mind. These methods can elucidate the binding modes and interaction energies of ligands within the active sites of enzymes or receptors. For instance, computational studies have modeled the interaction of a related branched-chain fatty acid, 4,6-dimethyloctanoic acid, within the active site of the cytochrome P450 enzyme CYP109A2. mdpi.comrug.nl Such simulations can reveal key amino acid residues involved in binding and help rationalize the substrate specificity of the enzyme. mdpi.com This knowledge is instrumental in designing derivatives of this compound with modified chain lengths, branching patterns, or functional groups to enhance binding affinity or modulate enzyme activity. The design process often involves creating a virtual library of derivatives and docking them into the target protein's binding site to predict their binding free energies and poses. Promising candidates can then be subjected to more rigorous MD simulations to assess the stability of the protein-ligand complex over time. mdpi.com

Another critical aspect of designing novel BCFA derivatives is understanding their behavior within biological membranes. BCFAs are known to be important components of bacterial cell membranes, influencing their fluidity and phase behavior. acs.orgnih.gov Atomistic MD simulations of model membranes incorporating BCFAs can provide detailed insights into how modifications to the fatty acid structure affect membrane properties such as thickness, ordering, and lateral diffusion of lipids. acs.orgnih.govacs.org For example, simulations have shown that branched-chain fatty acids increase the fluidity of lipid bilayers, which is a key factor in the adaptation of bacteria to different environments. acs.orgnih.gov By simulating derivatives of this compound with variations in the position and size of the methyl groups, or the introduction of unsaturation, it is possible to predict their impact on membrane structure and function. This is particularly relevant for designing novel antimicrobial agents that act by disrupting the integrity of bacterial membranes.

Quantum mechanical (QM) calculations offer a high level of theory to investigate the intrinsic electronic properties of BCFA derivatives. chemrxiv.orgrsc.orgspinquanta.commdpi.com Methods like Density Functional Theory (DFT) can be used to accurately calculate properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and bond dissociation energies. researchgate.net These quantum chemical descriptors can be used to understand the reactivity and stability of novel derivatives and can also be incorporated into more advanced QSAR models. researchgate.net For example, QM calculations can help in designing derivatives with altered redox potentials or improved stability against metabolic degradation.

The integration of these computational approaches provides a multi-faceted strategy for the rational design of novel branched-chain fatty acid derivatives based on this compound. The process typically begins with identifying a biological target or a desired functional property. Virtual libraries of derivatives are then generated and screened using a hierarchical approach, starting with less computationally intensive methods like QSAR and molecular docking, and progressing to more rigorous techniques like MD simulations and QM calculations for the most promising candidates. This iterative design-predict-synthesize-test cycle, guided by computational principles, significantly enhances the efficiency of discovering new molecules with tailored properties.

Table 1: Computational Approaches for the Design of Novel this compound Derivatives

| Computational Method | Application in Derivative Design | Key Insights |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure. | Identifies key structural features (e.g., lipophilicity, steric bulk) that influence activity, enabling the design of more potent compounds. |

| Molecular Docking | Predicts the binding orientation and affinity of derivatives to a target protein. | Guides the modification of the lead compound to improve interactions with the active site and enhance binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of derivatives in biological systems (e.g., protein-ligand complexes, lipid bilayers). | Assesses the stability of binding and the effect of derivatives on membrane properties like fluidity and thickness. |

| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Calculates electronic properties and reactivity of molecules. | Provides insights into chemical stability, reactivity, and electronic interactions, aiding in the design of derivatives with desired chemical properties. |

Table 2: Key Molecular Descriptors in the Computational Design of Branched-Chain Fatty Acid Derivatives

| Descriptor Type | Example Descriptors | Relevance to Design |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and bioavailability. |

| Polar Surface Area (PSA) | Relates to membrane transport and interactions with polar environments. | |

| Steric | Molar Refractivity | Describes the volume and polarizability of the molecule, affecting binding pocket fit. |

| Molecular Shape Indices | Quantifies the three-dimensional shape, which is crucial for specific receptor binding. | |

| Electronic | Partial Atomic Charges | Determines electrostatic interactions with target molecules. |

| HOMO/LUMO Energies | Indicates the molecule's susceptibility to oxidation/reduction and its chemical reactivity. | |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the carbon skeleton, affecting physical properties. |

Emerging Research Directions and Advanced Applications

Interdisciplinary Approaches in Lipidomics and Metabolomics Research

The study of 4,6-dimethylnonanoic acid is increasingly situated at the intersection of multiple scientific disciplines, including genetics, cell biology, and biochemistry, primarily through the lenses of lipidomics and metabolomics. These "omics" fields provide a systems-level view of how molecules function within a biological context, reflecting the cumulative output of genomic and proteomic processes. researchgate.netnih.govcas.cz

A prominent example of this interdisciplinary approach is the investigation of this compound (referred to in the study as 4,8-dimethylnonanoic acid) as a potential anaplerotic therapy for inherited mitochondrial fatty acid β-oxidation (FAO) disorders. nih.govnih.govreddit.com These life-threatening genetic conditions impair the body's ability to break down fatty acids for energy. nih.gov In a landmark study, researchers treated fibroblast cell lines from patients with four distinct FAO disorders—very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, trifunctional protein (TFP) deficiency, and carnitine palmitoyltransferase II (CPT II) deficiency—with this compound. researchgate.netnih.govnih.gov

Using targeted metabolomics, the study demonstrated that treatment with this branched-chain fatty acid improved the profile of tricarboxylic acid (TCA) cycle intermediates. nih.govnih.govreddit.com The TCA cycle is a critical metabolic hub for energy production, and its replenishment (anaplerosis) is vital for cellular health. mdpi.com The research integrated knowledge of genetic defects, cellular metabolism, and advanced analytical chemistry to reveal that this compound could serve as a precursor for key TCA intermediates, potentially offering a therapeutic advantage over existing treatments. nih.govnih.gov

Table 1: Effects of 4,8-Dimethylnonanoic Acid (dMC9) on TCA Cycle Intermediates in FAO-Deficient Fibroblasts